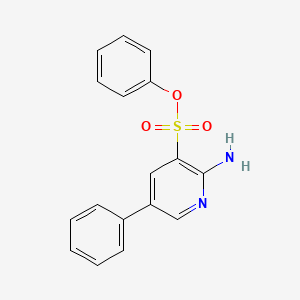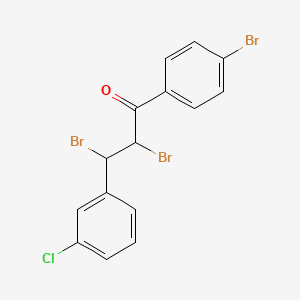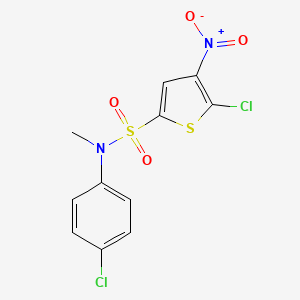![molecular formula C8H15IO B12591500 2beta-[(R)-1-Iodobutyl]tetrahydrofuran CAS No. 651057-14-6](/img/structure/B12591500.png)
2beta-[(R)-1-Iodobutyl]tetrahydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2beta-[®-1-Iodobutyl]tetrahydrofuran is a specialized organic compound featuring a tetrahydrofuran ring substituted with an iodobutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2beta-[®-1-Iodobutyl]tetrahydrofuran typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of tetrahydrofuran with an iodobutyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic attack on the halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2beta-[®-1-Iodobutyl]tetrahydrofuran may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2beta-[®-1-Iodobutyl]tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen or other functional groups.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrahydrofuran-2-carboxylic acid, while substitution with an amine could produce an amino-tetrahydrofuran derivative .
Aplicaciones Científicas De Investigación
2beta-[®-1-Iodobutyl]tetrahydrofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used to study the effects of halogenated tetrahydrofurans on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2beta-[®-1-Iodobutyl]tetrahydrofuran involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for certain proteins or enzymes. Additionally, the tetrahydrofuran ring can interact with hydrophobic pockets in target molecules, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2beta-[®-1-Iodohexyl]tetrahydrofuran: Similar structure but with a longer alkyl chain.
2beta-[®-1-(Dimethoxymethyl)-3-butenyl]tetrahydrofuran: Contains additional functional groups that can alter its reactivity and applications.
Uniqueness
2beta-[®-1-Iodobutyl]tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodo group makes it particularly useful in halogen bonding studies and as a precursor for further functionalization .
Propiedades
Número CAS |
651057-14-6 |
|---|---|
Fórmula molecular |
C8H15IO |
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
(2R)-2-[(1R)-1-iodobutyl]oxolane |
InChI |
InChI=1S/C8H15IO/c1-2-4-7(9)8-5-3-6-10-8/h7-8H,2-6H2,1H3/t7-,8-/m1/s1 |
Clave InChI |
SIYWRERHWOGRDG-HTQZYQBOSA-N |
SMILES isomérico |
CCC[C@H]([C@H]1CCCO1)I |
SMILES canónico |
CCCC(C1CCCO1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2Z)-3-({4-[(E)-Phenyldiazenyl]phenoxy}acetyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B12591457.png)
![4-[2-(Pentafluorophenyl)ethenyl]benzaldehyde](/img/structure/B12591479.png)
![5-[2-(Ethenyloxy)ethoxy]-1,1,1,2,2,3,3,4,4-nonafluoropentane](/img/structure/B12591490.png)
![6-[(2-methoxy-5-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12591495.png)
![2-[(2-Hexyl-4-methylphenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B12591497.png)
![2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12591507.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B12591509.png)
